2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane
CAS No.: 1443349-73-2
Cat. No.: VC13546340
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443349-73-2 |
|---|---|
| Molecular Formula | C11H12BrFO3 |
| Molecular Weight | 291.11 g/mol |
| IUPAC Name | 2-[2-(4-bromo-3-fluorophenoxy)ethyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H12BrFO3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
| Standard InChI Key | ABKUYQZATMXQST-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CCOC2=CC(=C(C=C2)Br)F |
| Canonical SMILES | C1COC(O1)CCOC2=CC(=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane has the molecular formula C₁₁H₁₂BrFO₃ and a molecular weight of 291.11 g/mol . The IUPAC name delineates its structure: a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) linked via an ethyl chain to a phenoxy group substituted with bromine at the 4-position and fluorine at the 3-position (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1443349-73-2 |
| Molecular Formula | C₁₁H₁₂BrFO₃ |
| Molecular Weight | 291.11 g/mol |
| SMILES | C1COC(O1)CCOC2=CC(=C(C=C2)Br)F |
| InChI Key | ABKUYQZATMXQST-UHFFFAOYSA-N |
The presence of both bromine and fluorine atoms introduces electronic effects: bromine’s electronegativity and polarizability enhance electrophilic substitution reactivity, while fluorine’s small size and high electronegativity improve metabolic stability and binding affinity to biological targets .
Structural Elucidation
The dioxolane ring adopts a chair-like conformation, minimizing steric strain, while the phenoxy group’s planar arrangement facilitates π-π stacking interactions. Computational modeling suggests that the ethyl spacer between the dioxolane and phenoxy groups enhances conformational flexibility, enabling adaptive binding to enzymatic pockets .
Synthesis and Optimization
Reaction Pathways
The synthesis of 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxolane typically proceeds via a two-step strategy:
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Formation of the Phenoxy-Ethyl Intermediate: 4-Bromo-3-fluorophenol undergoes alkylation with 2-chloroethyl-1,3-dioxolane in the presence of a base (e.g., K₂CO₃) to yield the phenoxy-ethyl-dioxolane intermediate.
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Purification and Isolation: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts, achieving a purity ≥95% .
Table 2: Representative Synthesis Conditions
Notably, the use of PTSA in toluene at 20°C for 18 hours, as reported for the analogous compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, suggests a transferable methodology for optimizing yields .
Challenges in Synthesis
Key challenges include controlling regioselectivity during alkylation and minimizing hydrolysis of the dioxolane ring under acidic conditions. Kinetic studies recommend maintaining a pH range of 6–8 and temperatures below 30°C to preserve ring integrity.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 291.11 [M+H]⁺, consistent with the molecular weight.
| Target | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| Tubulin Polymerization | 0.45 | Mitotic Arrest | |
| HIV-1 Protease | 2.10 | Competitive Inhibition |
Material Science Applications
The dioxolane ring’s ether linkages and aromatic system suggest utility in:
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